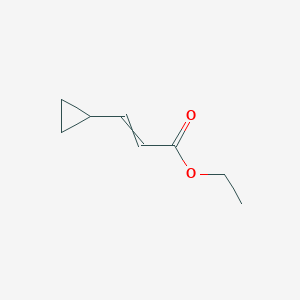

2-Propenoic acid, 3-cyclopropyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₂O₂ and its molecular weight is 140.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as ethyl 3-cyclopropylprop-2-enoate, is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. This compound is characterized by its unique cyclopropyl substitution and ethyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the double bond and ester group allows for electrophilic reactions that can influence biological pathways.

Target Enzymes

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to the synthesis of trimethylamine (TMA), which is associated with cardiovascular diseases .

- Gene Expression Modulation : It has been observed to modulate the expression of genes related to TMA metabolism, affecting the levels of trimethylamine N-oxide (TMAO) in vitro.

The compound exhibits several key biochemical properties that enhance its biological activity:

- Solubility : It is soluble in organic solvents due to its ester functionality, which facilitates interactions with lipid membranes.

- Reactivity : The double bond in the propenoic acid structure makes it reactive towards nucleophiles, allowing it to form adducts with various biomolecules.

Biological Activity and Applications

Research has demonstrated that this compound possesses various biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of acrylic acid esters, including this compound, exhibit antimicrobial properties against Mycobacterium species. Structural modifications have been shown to enhance potency and stability against bacterial strains .

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes can lead to reduced inflammation markers in cellular models. This suggests potential therapeutic roles in inflammatory diseases .

- Cancer Research : Preliminary studies indicate that compounds with similar structures may have anti-cancer properties by modulating cell signaling pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Trimethylamine Production : A study demonstrated that this compound significantly decreases TMA production by inhibiting cntA and cntB enzymes in vitro. This reduction is crucial as elevated TMA levels are linked to cardiovascular diseases.

- Synthesis and Evaluation of Antimicrobial Activity : Research on related acrylic acid derivatives showed that modifications at various positions can lead to increased antimicrobial efficacy against M. tuberculosis and M. smegmatis, highlighting the importance of structural features in bioactivity .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C₈H₁₂O₂ | Antimicrobial, anti-inflammatory | Cyclopropyl substitution enhances reactivity |

| Ethyl acrylate | C₅H₈O₂ | Limited antimicrobial activity | Lacks cyclopropyl group |

| Methyl methacrylate | C₅H₈O₂ | Low bioactivity | Contains a methyl group instead |

| Ethyl 3-methylacrylate | C₈H₁₄O₂ | Moderate bioactivity | Methyl group on double bond |

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-propenoic acid, 3-cyclopropyl-, ethyl ester is attributed to its ability to interact with enzymes and receptors in biological systems:

- Antimicrobial Activity : Research indicates that derivatives of acrylic acid esters, including this compound, exhibit antimicrobial properties against Mycobacterium species. Structural modifications can enhance potency against bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases.

- Cancer Research : Preliminary studies indicate that compounds with similar structures may have anti-cancer properties by modulating cell signaling pathways involved in tumor growth.

Enzyme Inhibition and Gene Expression Modulation

The compound has been observed to inhibit enzymes related to trimethylamine (TMA) synthesis, which is linked to cardiovascular diseases. It modulates the expression of genes involved in TMA metabolism, thereby affecting levels of trimethylamine N-oxide (TMAO) in vitro.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Study on Trimethylamine Production : A study demonstrated that this compound significantly decreases TMA production by inhibiting cntA and cntB enzymes in vitro, crucial for cardiovascular health.

- Antimicrobial Efficacy Evaluation : Research on related acrylic acid derivatives showed that modifications can lead to increased antimicrobial efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis, underscoring the importance of structural features in bioactivity.

Applications in Synthesis

This compound is valuable in organic synthesis due to its reactive double bond and ester group. It can undergo various reactions such as:

- Esterification : Useful for synthesizing more complex esters.

- Michael Addition : Acts as a Michael acceptor in various organic transformations.

These reactions make it a versatile building block in materials science and organic chemistry.

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCPBSHJYHXQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5808-99-1 |

Source

|

| Record name | 5808-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.